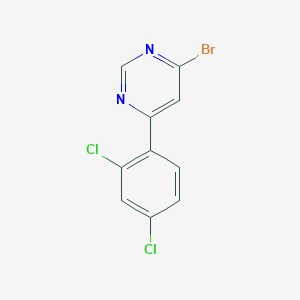
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine
Übersicht
Beschreibung
“4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The exact molecular structure of “this compound” would require more specific information or advanced computational chemistry tools to determine.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can be complex. For instance, the reaction of pyrimidines with organolithium reagents can lead to a variety of products . More specific information about the chemical reactions of “this compound” would require detailed experimental data or advanced computational chemistry tools.Wissenschaftliche Forschungsanwendungen
Synthesis and Scalable Preparation : The synthesis of related pyrimidine derivatives, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine, involves methods like Gewald reaction and bromination. These processes are crucial for creating compounds starting from basic chemicals, useful in various chemical applications (Bugge et al., 2014).
Spectroscopic Method Development : Ultraviolet-visible (UV-VIS) spectroscopic methods have been developed for the estimation of pyrimidine derivatives, indicating their significance in analytical chemistry for precise and rapid determination (Chaudhary et al., 2014).
Antiviral Activity : Certain pyrimidine derivatives have shown inhibitory activity against retroviruses, highlighting their potential in antiviral research (Hocková et al., 2003).
Heterocyclic Chemistry : The creation of new fused tricyclic heterocycles, such as pyrimido[5,4-e][1,4]thiazepine, from related pyrimidine compounds indicates the role of these derivatives in developing new chemical structures (Bazazan et al., 2013).
Antibacterial and Antinociceptive Effects : Research on substituted pyrimidines, including those structurally similar to 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine, has shown promising results in antibacterial activity and pain relief (Waheed et al., 2008).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Studies in the generation and functionalization of pyrimidine compounds with metal-bearing and trifluoromethyl groups demonstrate the versatility of pyrimidine derivatives in advanced organic chemistry (Schlosser et al., 2006).
Zukünftige Richtungen
The future directions for “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and enzymatic reactions .
Pharmacokinetics
Pyrimidine derivatives are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, this compound has been shown to interact with other biomolecules, such as DNA topoisomerase II, influencing DNA replication and repair processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by increasing the levels of ROS, which can lead to cellular damage and apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating nerve signal transmission. Additionally, the compound can inhibit DNA topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby interfering with DNA replication and repair . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is critical for its activity and function within the cell.
Eigenschaften
IUPAC Name |
4-bromo-6-(2,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZGPWZPZTPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


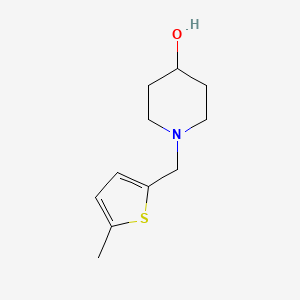
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

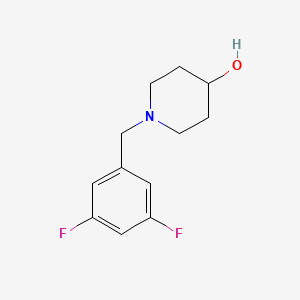
![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)
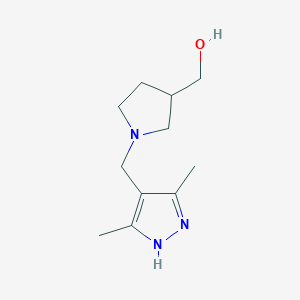
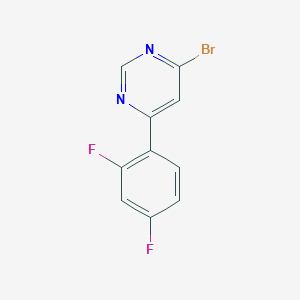
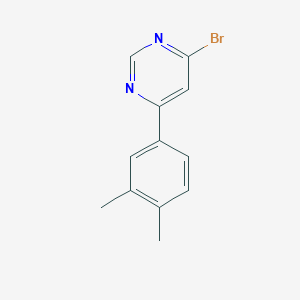


amine](/img/structure/B1475536.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
amine](/img/structure/B1475540.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)
